3-(4-Methylphenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-methylphenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
The reaction proceeds through the formation of an intermediate sulfonate ester, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can be used as a reagent in oxidation-reduction reactions.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), acetonitrile
Catalysts: Lewis acids like aluminum chloride (AlCl3) for electrophilic aromatic substitution
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
3-(4-Methylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester linkages. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride: Contains a chloro group in addition to the methyl group on the aromatic ring.
Uniqueness
3-(4-Methylphenoxy)propane-1-sulfonyl chloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the methyl group can also affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C10H13ClO3S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
3-(4-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
SBPDGOXKNYPOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.